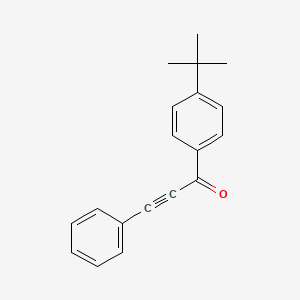![molecular formula C23H15N3O6S B12533500 4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid CAS No. 849094-40-2](/img/structure/B12533500.png)
4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is a complex organic compound that features a triazine ring substituted with phenylsulfanyl and dibenzoic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 6-(phenylsulfanyl)-1,3,5-triazine-2,4-diol with 4-hydroxybenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as pyridine to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted triazine derivatives.
Esterification: Esterified derivatives of the compound.
Aplicaciones Científicas De Investigación
4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid has several applications in scientific research:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to form stable complexes with metal ions.
Chemistry: Acts as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions through its carboxylate and triazine groups, forming stable complexes. These complexes can exhibit unique properties such as catalytic activity, magnetic behavior, and luminescence, depending on the metal ion and the coordination environment .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-{(Pyridine-2,6-dicarbonyl)bis(azanediyl)}dibenzoic acid: Similar in structure but contains a pyridine ring instead of a triazine ring.
4,4’-{(1,2-Phenylenebis(methylene))bis(oxy)}dibenzoic acid: Contains a phenylenebis(methylene) group instead of a triazine ring.
Uniqueness
4,4’-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is unique due to the presence of the triazine ring and phenylsulfanyl group, which impart distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of coordination polymers and metal-organic frameworks, where its structural features can influence the properties of the resulting materials .
Propiedades
Número CAS |
849094-40-2 |
|---|---|
Fórmula molecular |
C23H15N3O6S |
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
4-[[4-(4-carboxyphenoxy)-6-phenylsulfanyl-1,3,5-triazin-2-yl]oxy]benzoic acid |
InChI |
InChI=1S/C23H15N3O6S/c27-19(28)14-6-10-16(11-7-14)31-21-24-22(32-17-12-8-15(9-13-17)20(29)30)26-23(25-21)33-18-4-2-1-3-5-18/h1-13H,(H,27,28)(H,29,30) |
Clave InChI |
NVNHLYFTUNQLHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Bis[10-(9,9-diethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12533420.png)
![1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene](/img/structure/B12533426.png)
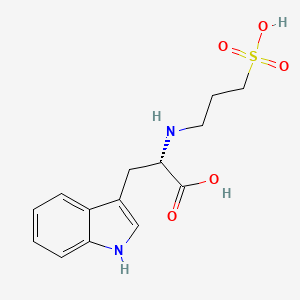

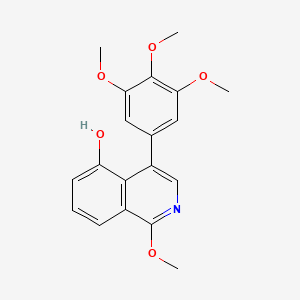
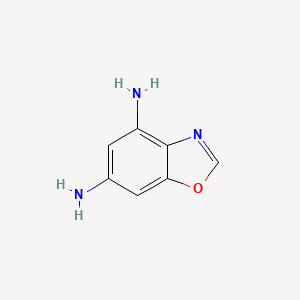
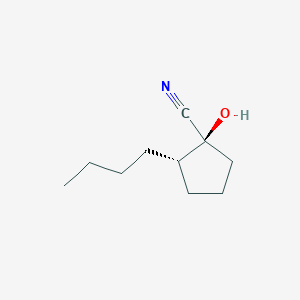
![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)

![3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B12533511.png)

![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)
![5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole](/img/structure/B12533536.png)
